Cas no 28199-69-1 ((2S,3R)-Dihydrodehydroconiferyl Alcohol)

(2S,3R)-Dihydrodehydroconiferyl Alcohol 化学的及び物理的性質
名前と識別子
-
- Dihydrodehydrodiconiferyl-alcohol
- 5-Benzofuranpropanol, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, (2R,3S)-
- 4-[(2S,3R)-3-(Hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-di hydro-1-benzofuran-2-yl]-2-methoxyphenol
- DIHYDRODEHYDRODICONIFERYL ALCOHOL
- (+)-(7S,8R)-dihy
- (6,7-diethoxy-3-methyl-1-benzofuran-2-yl)(morpholin-4-yl)methanone
- (7S,8R)-dihydrodehydrodiconiferyl alcohol
- 3,5'-dimethoxy-4',7-epoxy-8,3'-neolignane-4,9,9'-triol
- 3'-methylcedrusin
- 4-((6,7-Diethoxy-3-methyl-2-benzofuranyl)carbonyl)morpholine
- AC1L54S6
- AC1Q5G30
- Betulinsaeure
- BRN 1158591
- CTK4I3613
- KST-1A5484
- Morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-
- (2S,3R)-Dihydrodehydroconiferyl alcohol
- Dehydroconiferyl alcohol
- FS-9708
- XD172959
- 28199-69-1
- (2S,3R)-dihydrodehydrodiconiferyl alcohol
- DTXSID501272203
- CHEBI:143257
- AKOS040761622
- (+)-Dihydrodehyrodiconiferyl Alcohol
- CS-0103769
- NSC674906
- 5-Benzofuranpropanol,2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, (2S-trans)-
- CHEMBL261907
- SBLZVJIHPWRSQQ-HNAYVOBHSA-
- 4-[(2S, 3R)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2, 3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol
- InChI=1/C20H24O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h5-6,8-10,15,19,21-23H,3-4,7,11H2,1-2H3/t15-,19+/m0/s1
- HY-129144
- NSC-674906
- dihydrodehydrodiconifery alcohol
- 4-[(2S,3R)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol
- NCI60_026519
- 4-[3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl]-2-methoxy-phenol
- NCGC00385401-01
- SCHEMBL4545346
- 3-[2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol
- Di-hydrodehydrodiconiferyl alcohol
- (+)-Dihydrodehydrodiconiferyl alcohol
- (2S,3R)-Dihydrodehydroconiferyl Alcohol
-
- インチ: InChI=1S/C20H24O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h5-6,8-10,15,19,21-23H,3-4,7,11H2,1-2H3/t15-,19+/m0/s1
- InChIKey: SBLZVJIHPWRSQQ-HNAYVOBHSA-N
- ほほえんだ: COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CCCO
計算された属性
- せいみつぶんしりょう: 360.157
- どういたいしつりょう: 360.157
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 433
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.4A^2
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.261
- ふってん: 540.9 °C at 760 mmHg
- フラッシュポイント: 280.9 °C
- PSA: 88.38000
- LogP: 2.54390
(2S,3R)-Dihydrodehydroconiferyl Alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3849-10 mg |
Dihydrodehydrodiconiferyl alcohol |
28199-69-1 | 96.50% | 10mg |
¥4784.00 | 2022-04-26 | |
TRC | D680320-250mg |
(2S,3R)-Dihydrodehydroconiferyl Alcohol |
28199-69-1 | 250mg |
$ 4500.00 | 2023-09-07 | ||
Aaron | AR00C5GD-1mg |
5-Benzofuranpropanol,2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, (2S-trans)- |
28199-69-1 | 95% | 1mg |
$244.00 | 2025-02-12 | |
Aaron | AR00C5GD-25mg |
5-Benzofuranpropanol,2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, (2S-trans)- |
28199-69-1 | 95% | 25mg |
$1485.00 | 2025-02-12 | |
Aaron | AR00C5GD-5mg |
5-Benzofuranpropanol,2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, (2S-trans)- |
28199-69-1 | 95% | 5mg |
$625.00 | 2025-02-12 | |
TargetMol Chemicals | TN3849-25mg |
Dihydrodehydrodiconiferyl alcohol |
28199-69-1 | 96.50% | 25mg |
¥ 6150 | 2024-07-20 | |
TargetMol Chemicals | TN3849-5mg |
Dihydrodehydrodiconiferyl alcohol |
28199-69-1 | 96.50% | 5mg |
¥ 2570 | 2024-07-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3849-5 mg |
Dihydrodehydrodiconiferyl alcohol |
28199-69-1 | 96.50% | 5mg |
¥3189.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3849-1 mg |
Dihydrodehydrodiconiferyl alcohol |
28199-69-1 | 96.50% | 1mg |
¥1563.00 | 2022-04-26 | |
TRC | D680320-10mg |
(2S,3R)-Dihydrodehydroconiferyl Alcohol |
28199-69-1 | 10mg |
$207.00 | 2023-05-18 |
(2S,3R)-Dihydrodehydroconiferyl Alcohol 関連文献
-
Sen-Ju Ma,Hai-Bo Li,Ting Li,Zhen-Zhen Su,Zhen-Zhong Wang,Xin-Sheng Yao,Wei Xiao,Yang Yu RSC Adv. 2021 11 30725
-
Yunlu Liu,Qian Xiang,Qi Liang,Jianyou Shi,Jun He Food Funct. 2022 13 7448
(2S,3R)-Dihydrodehydroconiferyl Alcoholに関する追加情報
Recent Advances in the Study of (2S,3R)-Dihydrodehydroconiferyl Alcohol (CAS: 28199-69-1): A Promising Bioactive Compound
(2S,3R)-Dihydrodehydroconiferyl Alcohol (CAS: 28199-69-1) is a naturally occurring lignan derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its diverse biological activities. Recent studies have highlighted its potential as an anti-inflammatory, antioxidant, and neuroprotective agent, making it a promising candidate for therapeutic development. This research briefing synthesizes the latest findings on this compound, focusing on its chemical properties, mechanisms of action, and potential applications in medicine.
One of the key breakthroughs in recent research is the elucidation of the compound's mechanism of action in modulating inflammatory pathways. A 2023 study published in the Journal of Natural Products demonstrated that (2S,3R)-Dihydrodehydroconiferyl Alcohol significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells. The study employed a combination of molecular docking simulations and in vitro assays to identify the compound's interaction with key proteins in the NF-κB signaling pathway, providing a molecular basis for its anti-inflammatory effects.
In addition to its anti-inflammatory properties, recent investigations have explored the compound's potential in neurodegenerative diseases. Research published in Neurochemistry International (2024) revealed that (2S,3R)-Dihydrodehydroconiferyl Alcohol exhibits neuroprotective effects in models of Parkinson's disease by reducing oxidative stress and preventing dopaminergic neuron loss. The study utilized both cell culture and animal models, demonstrating dose-dependent protection against neurotoxicity induced by 6-hydroxydopamine, a commonly used Parkinson's disease model.
The compound's antioxidant capacity has also been a focus of recent research. A 2024 study in Free Radical Biology and Medicine employed advanced spectroscopic techniques to characterize the radical scavenging activity of (2S,3R)-Dihydrodehydroconiferyl Alcohol. The results showed superior antioxidant activity compared to standard antioxidants like vitamin E, particularly in lipid peroxidation systems. This finding suggests potential applications in preventing oxidative stress-related conditions, including cardiovascular diseases and aging.
From a chemical perspective, recent advances in synthetic methodologies have improved access to this compound. A 2023 publication in Organic Letters described an efficient asymmetric synthesis route for (2S,3R)-Dihydrodehydroconiferyl Alcohol with high enantiomeric purity. This development is particularly significant as it addresses previous challenges in obtaining sufficient quantities of the compound for detailed biological studies and potential clinical applications.
Looking forward, several research groups are investigating the pharmacokinetic properties and potential structural modifications of (2S,3R)-Dihydrodehydroconiferyl Alcohol to enhance its bioavailability and therapeutic efficacy. Preliminary results from animal studies suggest reasonable oral bioavailability, though further optimization may be required for clinical translation. The compound's multi-target activity profile presents both opportunities and challenges for drug development, requiring careful consideration of structure-activity relationships.
In conclusion, recent research on (2S,3R)-Dihydrodehydroconiferyl Alcohol (CAS: 28199-69-1) has significantly advanced our understanding of its therapeutic potential. The compound's diverse biological activities, coupled with improved synthetic accessibility, position it as a promising lead compound for the development of novel treatments for inflammatory, neurodegenerative, and oxidative stress-related disorders. Future research directions should focus on detailed mechanistic studies, preclinical evaluation of efficacy and safety, and exploration of potential synergistic effects with existing therapies.
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